REACTION_SMILES
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[CH2:13]([CH2:14][CH3:15])[Mg+:16].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[Cl-:12].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[Cl:6])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1.[Cu:22][I:23]>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[CH2:13][CH2:14][CH3:15])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1Cl
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Name
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[Cu]I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]I
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Name
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|
Type
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product
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Smiles
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CCCC(=O)c1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |